Thiazolidine Derivatives Exhibit Superior Urease Inhibitory Potency Compared to Standard Thiourea
Thiazolidin-4-one derivatives, synthesized from the thiazolidine scaffold, demonstrate significantly enhanced urease inhibitory activity compared to the standard reference compound thiourea. Across a series of sixteen synthesized analogues, all compounds showed potency multiple folds greater than thiourea, with the most potent analogue (compound 8) achieving an IC₅₀ of 1.10 ± 0.20 µM [1].
| Evidence Dimension | Urease enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 1.10 ± 0.20 µM for thiazolidin-4-one analogue 8; range across series 1.10–4.50 µM |
| Comparator Or Baseline | Thiourea (standard urease inhibitor) |
| Quantified Difference | Many folds better potency (exact multiple not specified; all analogues superior to thiourea) |
| Conditions | In vitro urease enzyme inhibition assay |
Why This Matters
For researchers developing urease inhibitors for agricultural or therapeutic applications, thiazolidine-derived compounds provide a scaffold with demonstrably superior potency relative to the established standard, justifying selection over alternative heterocyclic starting points.
- [1] Ullah H, Khan F, Rahim F. Synthesis, in vitro urease inhibitory potential and molecular docking study of thiazolidine-4-one derivatives. Chem Data Collect. 2024;49:101103. View Source
